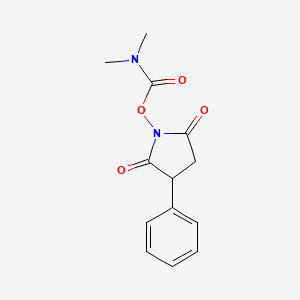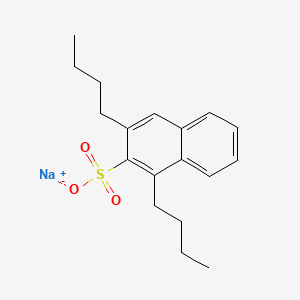
Sodium dibutylnaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dibutylnaphthalene-2-sulphonate is an anionic surfactant belonging to the category of naphthyl sulfonates. It is known for its excellent permeating, wetting, dispersing, and emulsifying abilities. The compound is typically available as a light yellow transparent liquid or a beige solid and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibutylnaphthalene-2-sulphonate involves the sulfonation condensation reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction is then neutralized using sodium hydroxide or sodium carbonate to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and ensure the purity of the final product. The product is then subjected to quality control tests to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dibutylnaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium dibutylnaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane permeability and protein interactions.
Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.
Wirkmechanismus
The mechanism of action of sodium dibutylnaphthalene-2-sulphonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their permeability and function. The compound’s surfactant properties enable it to disrupt lipid bilayers and facilitate the transport of molecules across cell membranes .
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium xylene sulfonate
Comparison: Sodium dibutylnaphthalene-2-sulphonate is unique due to its specific naphthalene-based structure, which imparts distinct properties compared to other surfactants. It offers superior emulsifying and dispersing abilities, making it particularly effective in applications requiring high-performance surfactants. Additionally, its resistance to inorganic electrolytes and enhanced permeating abilities in the presence of sodium chloride set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
93776-42-2 |
|---|---|
Molekularformel |
C18H23NaO3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
sodium;1,3-dibutylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
NIEGNJJAHOXNPJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])CCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



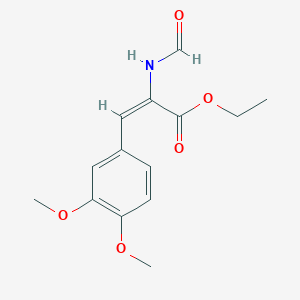

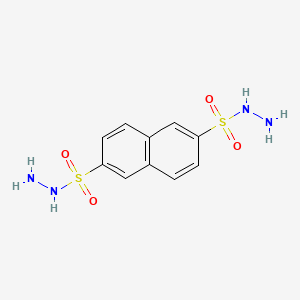
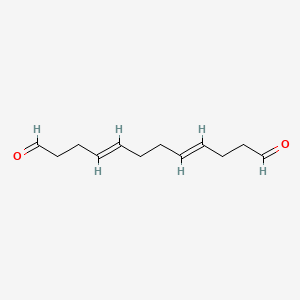
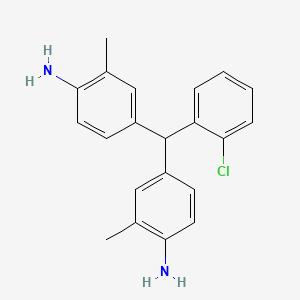
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
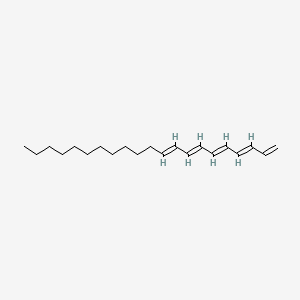

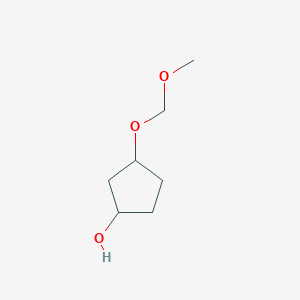
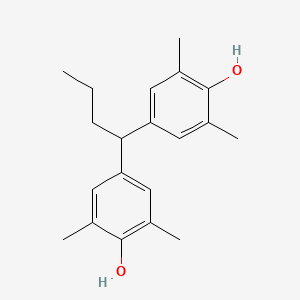
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
